![molecular formula C15H23NO B2386581 N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine CAS No. 418776-02-0](/img/structure/B2386581.png)
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine, commonly referred to as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity in the research community due to its unique pharmacological properties.
Aplicaciones Científicas De Investigación
Methoxetamine has been used in several scientific research studies to investigate its pharmacological properties. It has been found to be a potent NMDA receptor antagonist, similar to other dissociative anesthetics such as ketamine and phencyclidine. It has also been shown to have affinity for the serotonin transporter and sigma receptors.
Mecanismo De Acción
Methoxetamine works by blocking the NMDA receptors in the brain, which are responsible for the transmission of pain signals and the regulation of mood, memory, and learning. This results in dissociative effects such as altered perception of time and space, as well as hallucinations and delusions.
Biochemical and Physiological Effects:
Methoxetamine has been shown to have several biochemical and physiological effects, including increased heart rate and blood pressure, respiratory depression, and decreased pain perception. It has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methoxetamine in lab experiments is its unique pharmacological properties, which allow for the investigation of the NMDA receptor and its role in various neurological and psychiatric disorders. However, one limitation is its potential for abuse and addiction, which may limit its use in certain research studies.
Direcciones Futuras
There are several possible future directions for research on Methoxetamine, including investigating its potential therapeutic uses in the treatment of depression, anxiety, and other psychiatric disorders. It may also be useful in the development of new NMDA receptor antagonists with improved safety profiles. Additionally, further research is needed to fully understand the long-term effects of Methoxetamine use on the brain and body.
In conclusion, Methoxetamine is a dissociative anesthetic drug that has gained popularity in the research community due to its unique pharmacological properties. It works by blocking the NMDA receptors in the brain, resulting in dissociative effects and altered perception. While it has several advantages for lab experiments, its potential for abuse and addiction is a limitation. Future research directions include investigating its therapeutic potential and long-term effects.
Métodos De Síntesis
The synthesis of Methoxetamine involves the reaction of 3-methyl-2-butanone with 4-methoxybenzylmagnesium chloride, followed by reduction with lithium aluminum hydride. The resulting product is then reacted with cyclohexanone to produce Methoxetamine.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-5-3-4-6-15(12)16-11-13-7-9-14(17-2)10-8-13/h7-10,12,15-16H,3-6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPPROGWUHIKBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

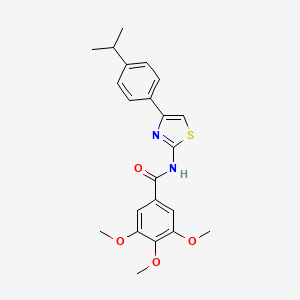

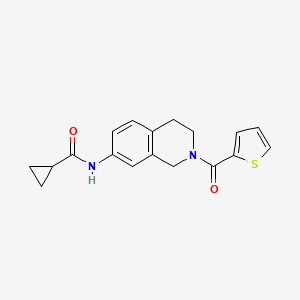

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2386504.png)
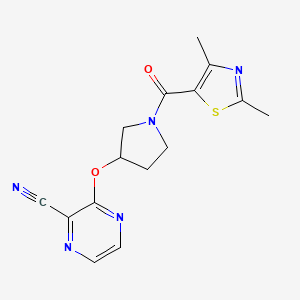
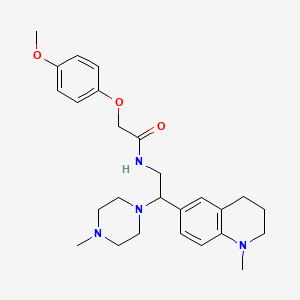
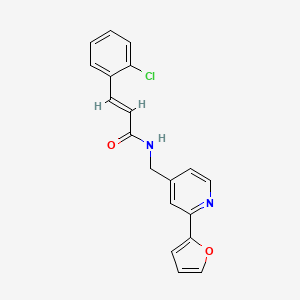
![7-Fluoro-4-((2-fluorobenzyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2386509.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2386512.png)
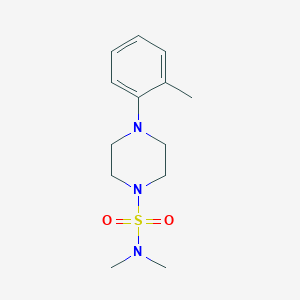
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2386516.png)
![methyl 2-(2-(2,6-dimethylmorpholino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2386521.png)